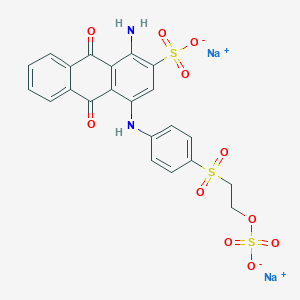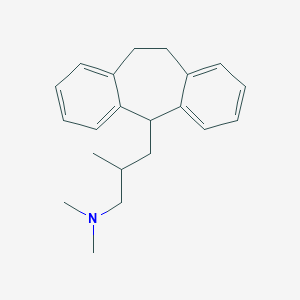
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate, also known as lucifer yellow, is a fluorescent dye widely used in scientific research for labeling cells and tissues. It was first synthesized by Karl Graupner in 1955 and has since become a popular tool in cell biology, neuroscience, and other fields.
Mécanisme D'action
Lucifer yellow works by binding to proteins and other molecules in cells and tissues, causing them to fluoresce when excited by a specific wavelength of light. The dye is taken up by cells via endocytosis or diffusion, and can be visualized using a fluorescence microscope.
Effets Biochimiques Et Physiologiques
Lucifer yellow is generally considered safe for use in scientific research, with no known toxic effects on cells or tissues. However, it can affect cellular metabolism and may alter some physiological processes, such as membrane potential and ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow is its high sensitivity and specificity for labeling cells and tissues. It can be used in a wide range of experiments, including live-cell imaging, electrophysiology, and immunohistochemistry. However, it has some limitations, including its potential toxicity at high concentrations, and its limited ability to penetrate thick tissues.
Orientations Futures
There are many potential future directions for the use of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow in scientific research. Some possible areas of exploration include:
1. Developing new methods for labeling and tracking specific cell types in vivo.
2. Studying the effects of Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow on cellular metabolism and physiology.
3. Combining Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow with other fluorescent dyes and imaging techniques to create more complex imaging systems.
4. Using Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow to study the dynamics of cell signaling pathways and other cellular processes.
5. Developing new applications for Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate yellow in fields such as drug discovery and regenerative medicine.
Conclusion
Lucifer yellow is a versatile and widely used fluorescent dye in scientific research. Its ability to label cells and tissues with high sensitivity and specificity makes it a valuable tool for studying a wide range of biological processes. While there are some limitations to its use, ongoing research is exploring new ways to harness the power of this important tool in the years to come.
Méthodes De Synthèse
Lucifer yellow can be synthesized through a multi-step process involving the reaction of anthracene-2-sulfonyl chloride with 4-(2-hydroxyethylsulfonyl)aniline, followed by the addition of sodium nitrite and reduction with sodium sulfite. The resulting product is then treated with 4-(4-aminophenylazo)benzenesulfonic acid, and the final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
Lucifer yellow is commonly used in scientific research as a fluorescent tracer for labeling cells and tissues. It can be injected into living cells or tissues, where it will diffuse and bind to proteins and other molecules, allowing for visualization under a fluorescence microscope. This technique is particularly useful for studying cell morphology, connectivity, and function in vivo.
Propriétés
Numéro CAS |
16102-99-1 |
|---|---|
Nom du produit |
Disodium 1-amino-9,10-dihydro-9,10-dioxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)anthracene-2-sulphonate |
Formule moléculaire |
C22H16N2Na2O11S3 |
Poids moléculaire |
626.5 g/mol |
Nom IUPAC |
disodium;1-amino-9,10-dioxo-4-[4-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-4-2-1-3-14(15)21(18)25)24-12-5-7-13(8-6-12)36(27,28)10-9-35-38(32,33)34;;/h1-8,11,24H,9-10,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clé InChI |
JALBGZPFNQMHSM-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Autres numéros CAS |
16102-99-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)




